1-(4-Chlorophenyl)prop-2-en-1-one
Description
4-Amino-2-methylisophthalonitrile is a substituted aromatic compound featuring an amino group (-NH₂) at the 4-position, a methyl group (-CH₃) at the 2-position, and two nitrile groups (-CN) at the 1- and 3-positions of the benzene ring (isophthalonitrile backbone).
Properties
CAS No. |
7448-87-5 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 |
InChI Key |
FMQNAMWEBWQKQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Chalcones, including 1-(4-Chlorophenyl)prop-2-en-1-one, are known for their wide range of biological activities:
- Anticancer Properties : Numerous studies have highlighted the cytotoxic effects of chalcones on various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for developing new anticancer therapies.
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Chalcones are also recognized for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Anticancer Research
A study investigating the anticancer potential of this compound revealed its effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These findings suggest that the compound could serve as a lead compound for further drug development targeting cancer therapy.
Antimicrobial Studies
The antimicrobial efficacy of this compound was assessed against multiple bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 10.0 |
This data indicates its promising profile for development as an antimicrobial agent.
Enzyme Inhibition
Research has indicated that chalcones can inhibit various enzymes relevant to diseases such as Alzheimer's. The mechanism involves binding to active sites of enzymes like acetylcholinesterase and urease.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound along with its derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among analogous compounds include substituent type (electron-donating vs. withdrawing groups) and nitrile group positioning:
Physical Properties
Melting points and molecular weights vary significantly based on substituents:
The higher melting point of 4-aminophthalonitrile (177–182°C) compared to mono-nitrile derivatives suggests stronger intermolecular interactions due to dual nitrile groups.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
